7-[2-(3,4-DICHLOROPHENYL)-2-OXOETHOXY]-5-HYDROXY-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE
Description
This compound is a synthetic benzopyran-4-one derivative characterized by a fused bicyclic structure (3,4-dihydro-2H-1-benzopyran-4-one) with specific substituents:
- 2,2-Dimethyl groups: Contribute to steric hindrance and influence conformational stability.
- 7-[2-(3,4-Dichlorophenyl)-2-oxoethoxy] side chain: Introduces electron-withdrawing chlorine atoms and a ketone-functionalized ethoxy linker, which may enhance lipophilicity and receptor-binding specificity.
The molecular formula is C₁₉H₁₅Cl₂O₆, with a molecular weight of 434.23 g/mol.
Properties
IUPAC Name |
7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-5-hydroxy-2,2-dimethyl-3H-chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2O5/c1-19(2)8-15(23)18-14(22)6-11(7-17(18)26-19)25-9-16(24)10-3-4-12(20)13(21)5-10/h3-7,22H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYOWJLWMYLICA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)C3=CC(=C(C=C3)Cl)Cl)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(3,4-DICHLOROPHENYL)-2-OXOETHOXY]-5-HYDROXY-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 3,4-dichlorophenylacetic acid with ethyl oxalyl chloride to form an ester intermediate. This intermediate is then subjected to cyclization reactions under controlled conditions to form the benzopyran core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The process is designed to be efficient and cost-effective while maintaining high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-[2-(3,4-DICHLOROPHENYL)-2-OXOETHOXY]-5-HYDROXY-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while nucleophilic substitution of the dichlorophenyl group can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
7-[2-(3,4-DICHLOROPHENYL)-2-OXOETHOXY]-5-HYDROXY-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 7-[2-(3,4-DICHLOROPHENYL)-2-OXOETHOXY]-5-HYDROXY-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects on Polarity :
- The 5-hydroxy group in the target compound increases polarity compared to methoxy-substituted analogs (e.g., CAS 142732-57-8), which may affect bioavailability .
- Chlorine atoms in the target compound elevate lipophilicity (clogP ~3.5 estimated) relative to methyl- or methoxy-substituted derivatives (clogP ~2.0–2.5) .
3,4-Dichlorophenyl vs. 4-Methylphenyl: The electron-withdrawing Cl atoms in the target compound may enhance electrophilic reactivity compared to the electron-donating methyl group in CAS 142732-57-8 .
Glycosylated Derivatives :
- Compounds like 5-methyleriodictyol 7-[glucosyl-galactoside] () exhibit significantly higher molecular weights (>600 g/mol) due to sugar moieties, improving water solubility but limiting membrane permeability .
Biological Activity
The compound 7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-5-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is a synthetic derivative belonging to the class of benzopyrans, which are known for their diverse biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: CHClO
- Molecular Weight: 373.25 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity
- Several studies have reported that benzopyran derivatives possess significant anticancer properties. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
- A study demonstrated that modifications in the benzopyran structure enhance its cytotoxic effects against cancer cells, suggesting that the presence of the 3,4-dichlorophenyl group may contribute to increased potency against specific cancer types .
-
Antioxidant Properties
- The compound's structure suggests potential antioxidant activity. Antioxidants play a critical role in neutralizing free radicals and reducing oxidative stress, which is linked to various chronic diseases.
- Experimental assays have indicated that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
- Neuroprotective Effects
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Interaction: The compound has been evaluated for its binding affinity to various receptors involved in cancer and neurodegenerative diseases. For instance, it may interact with serotonin (5-HT) receptors and dopamine receptors, influencing signaling pathways associated with mood regulation and neuroprotection .
- Enzymatic Inhibition: Studies indicate that the compound may inhibit specific enzymes linked to cancer progression and oxidative stress, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses .
Case Studies
Several case studies highlight the effectiveness of this compound in various biological contexts:
- In Vitro Studies:
- A recent study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.
- Animal Models:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
